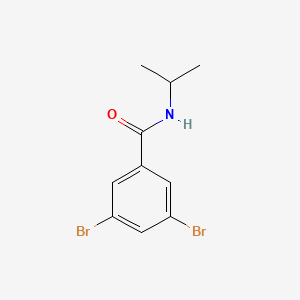

3,5-Dibromo-N-isopropylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Contemporary Chemical Research

Benzamide and its derivatives are fundamental building blocks in the realm of drug discovery and medicinal chemistry. researchgate.net The benzamide scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This versatility has led to the development of numerous clinically approved drugs and a vast library of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netontosight.ai The amide linkage provides a rigid and planar unit that can be readily modified, while the aromatic ring offers multiple sites for substitution, allowing for the fine-tuning of a molecule's properties. nih.gov

Overview of Halogenation Strategies in Aromatic Systems

The introduction of halogen atoms into aromatic systems, known as halogenation, is a cornerstone of organic synthesis. numberanalytics.com This process is typically achieved through electrophilic aromatic substitution, where a halogen acts as an electrophile and replaces a hydrogen atom on the aromatic ring. purechemistry.orglibretexts.org The reactivity of halogens decreases down the group, with fluorine being highly reactive and iodine being the least. libretexts.org To enhance the electrophilicity of less reactive halogens like bromine and chlorine, Lewis acid catalysts such as iron halides (FeX₃) or aluminum halides (AlX₃) are often employed. libretexts.orgmasterorganicchemistry.com These catalysts polarize the halogen-halogen bond, generating a more potent electrophile. libretexts.org The regioselectivity of halogenation is governed by the electronic nature of the substituents already present on the aromatic ring. numberanalytics.com Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. numberanalytics.com

Positioning of 3,5-Dibromo-N-isopropylbenzamide within the Landscape of Substituted Benzamides

This compound is a specific derivative within the broad class of substituted benzamides. Its structure features a benzamide core with two bromine atoms at the 3 and 5 positions of the benzene (B151609) ring and an isopropyl group attached to the amide nitrogen. The IUPAC name for this compound is 3,5-dibromo-N-(propan-2-yl)benzamide. The presence and positioning of these substituents impart distinct characteristics to the molecule. The two bromine atoms act as electron-withdrawing groups, influencing the electron density of the aromatic ring. The N-isopropyl group introduces steric bulk and alters the molecule's lipophilicity and hydrogen bonding capabilities compared to a simple benzamide.

Physicochemical Properties and Synthesis

The unique arrangement of atoms in this compound dictates its physical and chemical behavior.

Properties

IUPAC Name |

3,5-dibromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDIDKDMEXYZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 3,5 Dibromo N Isopropylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3,5-Dibromo-N-isopropylbenzamide in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, each proton and carbon atom can be unambiguously assigned.

The ¹H NMR spectrum provides the initial and most direct insight into the proton environment of the molecule. The aromatic region is defined by a distinct substitution pattern. The two protons at positions 2 and 6 (H-2, H-6) are chemically equivalent due to the molecule's symmetry and are expected to appear as a doublet. The single proton at position 4 (H-4) would present as a triplet, with its multiplicity arising from coupling to the two equivalent H-2/H-6 protons (meta-coupling).

In the aliphatic region, the N-H proton of the amide group typically appears as a doublet, resulting from its coupling to the methine (CH) proton of the isopropyl group. This isopropyl methine proton, in turn, is expected to be a complex multiplet (or a septet) due to coupling with both the amide N-H proton and the six equivalent protons of the two methyl groups. The two methyl groups of the isopropyl moiety are equivalent and appear as a single doublet, coupled to the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.8 - 8.0 | Doublet (d) | ~1.5 - 2.0 (⁴JHH) |

| H-4 | ~7.9 - 8.1 | Triplet (t) | ~1.5 - 2.0 (⁴JHH) |

| NH | ~6.0 - 6.5 | Doublet (d) | ~7.0 - 8.0 (³JHH) |

| Isopropyl CH | ~4.2 - 4.4 | Multiplet (m) | ~6.5 - 7.0 (³JHH) |

| Isopropyl CH₃ | ~1.2 - 1.3 | Doublet (d) | ~6.5 - 7.0 (³JHH) |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to symmetry, six distinct carbon signals are anticipated: four from the aromatic ring and two from the isopropyl group, in addition to the carbonyl carbon. The carbonyl carbon (C=O) is characteristically found in the downfield region (165-170 ppm). The aromatic carbons directly bonded to the electronegative bromine atoms (C-3, C-5) are expected around 122-124 ppm. The carbon bearing the amide group (C-1) and the other aromatic carbons (C-2, C-6, and C-4) will have distinct chemical shifts reflecting the electronic effects of the substituents. The isopropyl group will show two signals corresponding to the methine (CH) and the equivalent methyl (CH₃) carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 - 167 |

| C-1 | ~138 - 140 |

| C-3, C-5 | ~122 - 124 |

| C-2, C-6 | ~129 - 131 |

| C-4 | ~134 - 136 |

| Isopropyl CH | ~42 - 44 |

| Isopropyl CH₃ | ~22 - 24 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing connectivity between atoms. nist.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. nist.gov For this compound, a COSY spectrum would confirm the meta-coupling between the aromatic protons H-4 and H-2/H-6. It would also clearly show the coupling sequence within the N-isopropyl group, with a cross-peak connecting the NH proton to the isopropyl CH proton, and another cross-peak connecting the isopropyl CH proton to the isopropyl CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons, confirming one-bond C-H connections. nih.gov Expected correlations include: H-2/H-6 with C-2/C-6, H-4 with C-4, the isopropyl CH proton with its corresponding carbon, and the isopropyl CH₃ protons with their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular structure. nih.gov Key HMBC correlations would include:

The N-H proton showing a correlation to the carbonyl carbon (C=O) and the isopropyl CH carbon.

The aromatic protons H-2/H-6 showing correlations to the carbonyl carbon (C=O), C-4, and the ipso-carbons C-1 and C-3/C-5.

The isopropyl CH proton showing a correlation to the carbonyl carbon (C=O).

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom. researchgate.net The chemical shift of the amide nitrogen in benzamides is sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.net For this compound, the electron-withdrawing nature of the two bromine atoms is expected to influence the electron density at the amide nitrogen, which would be reflected in its ¹⁵N chemical shift compared to the unsubstituted N-isopropylbenzamide. researchgate.netnih.gov A correlation between Hammett substituent constants and nitrogen shifts has been observed in series of benzamides, suggesting that such electronic effects are transmitted through the aromatic system to the amide group. researchgate.net

The chemical shifts observed in the NMR spectra are a direct consequence of the electronic effects exerted by the substituents on the benzene (B151609) ring.

Bromine Atoms: The two bromine atoms at the meta-positions (C-3 and C-5) are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This effect generally deshields nearby carbons and protons. This is a primary factor in the downfield shift of the aromatic protons compared to unsubstituted benzene.

N-isopropylamido Group (-C(O)NH-iPr): This group is also electron-withdrawing and deactivating towards the aromatic ring. It deshields the ortho protons (H-2, H-6) and the para proton (H-4) through a combination of inductive and resonance effects. The deshielding of H-2/H-6 is particularly pronounced due to their proximity to the anisotropic field of the carbonyl group.

The combined influence of two bromine atoms and the amide group results in all aromatic protons being shifted significantly downfield. Comparing the predicted shifts to model compounds like 1,3-dibromobenzene (B47543) and N-isopropylbenzamide allows for a quantitative assessment of these additive effects. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bond vibrations within the molecule. The spectra are characterized by specific absorption bands corresponding to the vibrational modes of the amide linkage and the substituted aromatic ring.

Key expected vibrational frequencies include:

N-H Stretching: A sharp band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are found just below 3000 cm⁻¹.

Amide I (C=O Stretching): This is one of the most intense and characteristic bands in the IR spectrum of amides, expected in the range of 1640-1680 cm⁻¹. Its precise frequency is sensitive to hydrogen bonding. researchgate.net

Amide II (N-H Bending and C-N Stretching): This band, found between 1520-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net

Aromatic C=C Stretching: The benzene ring gives rise to characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. youtube.com

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500-650 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Isopropyl | 2870 - 2970 | Medium |

| Amide I (C=O Stretch) | Amide | 1640 - 1680 | Strong |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1520 - 1570 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Variable |

| C-Br Stretch | Aryl Halide | 500 - 650 | Strong |

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations

Key expected vibrational frequencies for the amide and aromatic moieties would include N-H stretching, C=O stretching (Amide I band), N-H bending coupled with C-N stretching (Amide II band), and C-H stretching from both the aromatic ring and the isopropyl group. The presence of the disubstituted aromatic ring would also give rise to characteristic C=C stretching and C-H out-of-plane bending vibrations.

Raman Spectroscopy: Complementary Analysis of Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that result in a change in molecular polarizability. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice-versa. Although a dedicated Raman spectrum for this compound is not available, analysis of similar structures, such as 3,5-Dibromopyridine, reveals the utility of this technique. nih.gov For instance, FT-Raman spectroscopy has been used to characterize the vibrational modes of related brominated aromatic compounds. nih.gov In this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Br bonds, which are often strong in Raman spectra.

Specific Vibrational Signatures Associated with Bromine Substituents and Amide Moiety

The vibrational spectrum of this compound is significantly influenced by its key structural features: the two bromine atoms and the N-isopropylamide group.

Amide Moiety: The secondary amide group gives rise to several characteristic IR and Raman bands known as Amide bands.

Amide I band: This is primarily due to the C=O stretching vibration and is expected to appear in the region of 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

Amide II band: Arising from a combination of N-H in-plane bending and C-N stretching, this band typically occurs between 1510 and 1570 cm⁻¹.

N-H Stretch: The stretching vibration of the N-H bond is expected as a sharp band in the 3200-3400 cm⁻¹ region. The presence and nature of hydrogen bonding can cause this peak to broaden and shift to lower frequencies.

Bromine Substituents: The carbon-bromine (C-Br) bonds also have characteristic vibrational frequencies.

C-Br Stretch: Due to the heavy mass of the bromine atom, the C-Br stretching vibration occurs at lower frequencies, typically in the range of 500-650 cm⁻¹. The presence of two C-Br bonds in a meta arrangement on the benzene ring would likely result in both symmetric and asymmetric stretching modes. These vibrations can be observed in both IR and Raman spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The molecular formula for this compound is C₁₀H₁₁Br₂NO, which corresponds to a molecular weight of 321.01 g/mol . smolecule.com In a mass spectrum, the presence of two bromine atoms is highly characteristic due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. This results in a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. The molecular ion peak would appear as a cluster of peaks, with the most intense signals at m/z values corresponding to [C₁₀H₁₁⁷⁹Br₂NO]⁺, [C₁₀H₁₁⁷⁹Br⁸¹BrNO]⁺, and [C₁₀H₁₁⁸¹Br₂NO]⁺, in an approximate intensity ratio of 1:2:1.

While a specific experimental mass spectrum is not provided, the fragmentation of N-isopropylbenzamides typically proceeds through characteristic pathways. Common fragmentation would involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of a methyl group from the isopropyl moiety.

McLafferty rearrangement: If sterically possible, this could lead to the elimination of propene.

Cleavage of the amide bond: This can occur on either side of the carbonyl group, leading to the formation of a benzoyl cation ([C₇H₃Br₂O]⁺) or an isopropylaminium (B1228971) cation. The dibromobenzoyl cation would be a particularly stable and prominent fragment due to resonance stabilization.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Although direct crystallographic data for this compound itself is not published, insights can be drawn from the known crystal structures of its parent compound, N-isopropylbenzamide, and other related brominated aromatic amides. smolecule.comnih.gov

Crystal Packing and Intermolecular Interactions (e.g., N-H···O Hydrogen Bonding, C-H···O Interactions, Halogen Bonding)

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular forces.

N-H···O Hydrogen Bonding: The most significant of these interactions is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This is a classic and strong interaction in secondary amides that often leads to the formation of infinite chains or dimeric structures, profoundly influencing the crystal packing.

Halogen Bonding: The bromine atoms on the aromatic ring can act as electrophilic halogen bond donors, potentially forming interactions with nucleophilic atoms like the carbonyl oxygen (Br···O). This type of interaction is increasingly recognized as an important force in directing the assembly of halogenated organic molecules in crystals. smolecule.com

C-H···O Interactions: Weaker hydrogen bonds involving the C-H groups of the aromatic ring or the isopropyl moiety as donors and the carbonyl oxygen as an acceptor can also contribute to the stability of the crystal lattice.

Molecular Conformation and Dihedral Angle Analysis of the Amide and Aromatic Rings

Amide Plane and Aromatic Ring: A key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the amide group (-C(=O)N-). In related benzamides, this angle is often non-zero, indicating a twisted conformation. This twist is a balance between the electronic effects favoring planarity (to maximize π-conjugation) and steric repulsion between the carbonyl oxygen, the N-substituent, and the ortho-hydrogens of the aromatic ring.

Isopropyl Group Orientation: The conformation of the N-isopropyl group relative to the amide bond is also critical. The steric bulk of this group will dictate its rotational position to minimize clashes with the rest of the molecule. In the crystal structure of the related 2,5-Dibromo-6-isopropyl-3-methyl-p-benzoquinone, the isopropyl group orients itself to maximize the distance from the neighboring bromine atom, suggesting that similar steric avoidance would occur in this compound. researchgate.net

Analysis of related structures suggests that the molecular backbone in different crystalline environments can be quite similar, but the orientation of substituents can vary. cardiff.ac.uk

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By modeling the electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various reactivity descriptors.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3,5-Dibromo-N-isopropylbenzamide, this is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The optimization process yields key structural parameters. ijcce.ac.ir

The electronic structure of the molecule is characterized by a complex interplay of its functional groups. The two bromine atoms on the benzene (B151609) ring act as electron-withdrawing groups, which polarizes the ring. smolecule.com Conversely, the isopropyl group attached to the amide nitrogen is electron-donating. This combination of effects modulates the charge distribution across the entire molecule, influencing its chemical behavior. smolecule.com The optimized geometry reveals a non-planar structure, with specific bond lengths and angles defining its stable conformation. ijcce.ac.ir

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical yet realistic data based on DFT calculations for similar molecules.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-N | 1.36 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Angle | O=C-N | 122.5° |

| Bond Angle | C-N-C(isopropyl) | 123.0° |

| Dihedral Angle | C(ring)-C(ring)-C=O | ~25-35° |

Following geometry optimization, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net

A comparison between the calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific functional group motions, such as C=O stretching, N-H bending, and C-Br stretching. scirp.org Calculated harmonic frequencies are often systematically higher than experimental values, necessitating the use of scaling factors for a more accurate correlation. researchgate.net This correlative approach is invaluable for confirming the structure of the synthesized compound.

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups This table illustrates the correlation between theoretical and experimental vibrational data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3450 | 3350-3450 | Amide N-H bond stretching |

| C-H Stretch (Aromatic) | ~3100 | 3050-3150 | Benzene ring C-H bond stretching |

| C-H Stretch (Aliphatic) | ~2980 | 2850-3000 | Isopropyl group C-H bond stretching |

| C=O Stretch | ~1685 | 1650-1690 | Amide carbonyl bond stretching |

| C-N Stretch | ~1250 | 1200-1300 | Amide C-N bond stretching |

| C-Br Stretch | ~680 | 650-700 | Carbon-Bromine bond stretching |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required for electronic excitation. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the carbonyl group and the aromatic ring, indicating these are the probable sites for nucleophilic and electrophilic attack, respectively.

Table 3: Calculated Quantum Chemical Descriptors This table presents plausible values for FMO analysis derived from DFT calculations.

| Descriptor | Symbol | Significance | Hypothetical Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron donating ability | -6.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron accepting ability | -1.5 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability | 5.3 |

| Electronegativity | χ | Ability to attract electrons | 4.15 |

| Chemical Hardness | η | Resistance to charge transfer | 2.65 |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. For this compound, key rotations exist around the C(ring)-C(carbonyl) bond and the N-C(isopropyl) bond. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface (PES) can be generated. nih.gov

This energy landscape reveals the most stable conformers (local energy minima) and the energy barriers required to transition between them. rsc.org The analysis helps to understand which shapes the molecule is likely to adopt in different environments and how flexible it is. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a movie-like view of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's dynamic movements, conformational changes, and interactions with its environment, such as a solvent. researchgate.net

For this compound, an MD simulation in an explicit solvent (like water) would reveal the stability of its structure and preferred conformations. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) can be monitored to assess structural stability over the simulation time. A stable structure will show minimal fluctuations in its RMSD value. mdpi.com Furthermore, MD can shed light on how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution.

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. The presence of bromine atoms and an amide group makes this compound susceptible to reactions like nucleophilic acyl substitution at the carbonyl carbon and electrophilic aromatic substitution on the benzene ring. smolecule.com

By modeling the reaction pathways, chemists can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy (Ea) required for the reaction to proceed. This information is compiled into a reaction energy profile, which plots the energy of the system as it progresses from reactants to products. Such profiles are essential for understanding reaction kinetics and predicting the most likely reaction products under different conditions.

Transition State Analysis for Halogenation and Amide Formation Processes

The synthesis of this compound involves two key chemical transformations: the electrophilic bromination of a benzamide (B126) precursor and the formation of the amide bond. Computational analysis of the transition states for these processes is crucial for understanding the reaction kinetics and pathways.

Halogenation Process:

The introduction of two bromine atoms onto the aromatic ring at the meta positions relative to the amide group is a critical step. This proceeds via an electrophilic aromatic substitution mechanism. Computational studies on the halogenation of monosubstituted benzenes, which serve as a model for this reaction, have been performed using density functional theory (DFT). nih.gov The reaction with Br₂ typically begins with the formation of a π-complex, where the bromine molecule is coordinated to the carbon atoms of the benzene ring. nih.gov This is followed by the formation of a σ-complex, also known as an arenium ion or Wheland intermediate, which is generally the rate-determining step. nih.govresearchgate.net The transition state for this step is characterized by a high energy barrier due to the temporary loss of aromaticity. researchgate.net For bromination, this transition state is typically late, meaning its structure and energy are very similar to the σ-complex itself. nih.govacs.org

The presence of the N-isopropylamido group on the benzene ring directs the incoming electrophiles. While amino and alkylamino groups are typically ortho-, para-directing, the deactivating nature of the carbonyl group in the amide functionality, combined with the steric hindrance of the isopropyl group, influences the regioselectivity. The formation of the 3,5-dibromo isomer is favored. Ab initio calculations can be used to analyze the positional selectivity by evaluating the energies of the possible arenium ion intermediates. researchgate.netmdpi.com

Amide Formation Process:

The formation of the N-isopropylamide bond can be envisioned as the reaction between a 3,5-dibromobenzoyl derivative (such as an acyl chloride) and isopropylamine (B41738). The mechanism of amide bond formation has been the subject of extensive computational study. nih.govrsc.orgacs.org When an acyl chloride is used, the reaction proceeds through a nucleophilic acyl substitution mechanism.

The key steps and transition states in this process, as elucidated by computational models, are:

Nucleophilic Attack: The nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of the 3,5-dibromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Transition State 1 (TS1): The transition state for the nucleophilic attack involves the partial formation of the C-N bond and the partial breaking of the C=O π-bond.

Proton Transfer: A proton is typically transferred from the nitrogen atom to another base in the reaction mixture, or in some cases, to the carbonyl oxygen.

Leaving Group Departure: The chloride ion departs, and the carbonyl double bond is reformed.

Transition State 2 (TS2): The transition state for this step involves the partial breaking of the C-Cl bond and the partial reformation of the C=O double bond.

Computational studies using DFT can model the energy profile of this reaction, identifying the activation energies for each step and confirming the structure of the transition states. rsc.org

A hypothetical reaction energy profile for the amidation process is outlined in the table below, illustrating the relative energies of the reactants, intermediates, transition states, and products.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3,5-Dibromobenzoyl chloride + Isopropylamine | 0 |

| TS1 | Transition state for nucleophilic attack | +15 to +25 |

| Intermediate | Tetrahedral intermediate | +5 to +10 |

| TS2 | Transition state for leaving group departure | +10 to +20 |

| Products | This compound + HCl | -10 to -20 |

Note: The values in this table are illustrative and based on general computational studies of similar reactions. Specific values for this compound would require dedicated calculations.

Computational Insights into the Influence of Halogen Substituents on Reaction Pathways

The two bromine atoms on the aromatic ring of this compound have a significant electronic and steric influence on its reactivity. Computational studies can quantify these effects. The electron-withdrawing nature of the bromine atoms deactivates the aromatic ring, making it less susceptible to further electrophilic attack. This effect is due to the inductive withdrawal of electron density from the ring.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to calculate the charge distribution on the aromatic ring, showing the extent of electron withdrawal by the bromine atoms. This deactivation increases the energy barrier for subsequent reactions involving the aromatic ring.

The influence of halogen substituents on the amide bond formation step is also noteworthy. While the primary effect on the reactivity of the acyl chloride precursor is the electronic deactivation of the aromatic ring, the steric bulk of the bromine atoms in the ortho positions to a reacting group can also play a role, although in the case of 3,5-substitution, this steric effect on the amide formation is minimal.

The table below summarizes the computed effects of halogen substituents on related aromatic systems, which can be extrapolated to understand their influence on this compound.

| Property | Effect of Bromine Substituents | Computational Method |

| Aromatic Ring Nucleophilicity | Decreased | DFT, NBO Analysis |

| Acidity of N-H Proton | Increased | DFT, pKa Calculation |

| Rotational Barrier of C-N Bond | Slightly Increased | DFT |

| Dipole Moment | Increased | DFT |

This table is a qualitative summary based on general principles of substituent effects and computational studies on halogenated aromatic compounds.

Quantitative Structure-Property Relationship (QSPR) Methodologies (Focus on Non-Biological Properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict various non-biological properties. These models are typically built using a set of calculated molecular descriptors.

The development of a QSPR model involves several steps:

Molecular Descriptor Calculation: A wide range of descriptors for this compound can be calculated using computational chemistry software. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a specific property with a selection of the most relevant descriptors. nih.gov

Model Validation: The predictive power of the developed model is assessed using various statistical metrics.

For halogenated aromatic compounds, QSPR studies have been successfully applied to predict properties such as vapor pressure, water solubility, and octanol-water partition coefficient. nih.govnih.gov The descriptors that are often found to be important in these models include:

Molecular Weight: Directly related to the size of the molecule.

Molecular Volume and Surface Area: Describing the steric aspects of the molecule.

Polarizability: A measure of the molecule's ability to form a dipole in an electric field.

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and electronic properties. nih.gov

The following table provides a hypothetical QSPR model for predicting a non-biological property of this compound, based on common descriptors used for similar halogenated compounds.

| Predicted Property | QSPR Equation Example | Key Descriptors |

| LogP (Octanol-Water Partition Coefficient) | LogP = c₀ + c₁(Molecular Weight) + c₂(Polarizability) + c₃(Dipole Moment) | Molecular Weight, Polarizability, Dipole Moment |

| Water Solubility (logS) | logS = c₀ + c₁(Surface Area) + c₂(HOMO-LUMO gap) | Molecular Surface Area, HOMO-LUMO Energy Gap |

| Boiling Point | BP = c₀ + c₁(Molecular Volume) + c₂*(Number of Bromine Atoms) | Molecular Volume, Number of Halogen Atoms |

Note: The equations are for illustrative purposes. The coefficients (c₀, c₁, c₂, etc.) would be determined through statistical analysis of a dataset of related compounds.

These QSPR models provide a valuable tool for estimating the properties of this compound without the need for extensive experimental measurements, aiding in its characterization and potential application in various chemical fields.

Chemical Reactivity and Synthetic Utility As a Building Block

Reactions at the Aromatic Ring

The electron-withdrawing nature of the bromine atoms and the amide group deactivates the aromatic ring towards electrophilic attack, while also directing incoming electrophiles to specific positions. Conversely, the bromine atoms provide handles for metal-halogen exchange, opening pathways for nucleophilic-type substitutions.

The two bromine atoms and the N-isopropylamido group on the benzene (B151609) ring significantly influence the outcome of further electrophilic aromatic substitution reactions. The bromine atoms are deactivating and ortho-, para-directing, while the N-isopropylamido group is also deactivating but meta-directing (due to the electron-withdrawing nature of the carbonyl group). The cumulative effect of these substituents makes further electrophilic substitution on 3,5-Dibromo-N-isopropylbenzamide challenging and generally directs incoming electrophiles to the C2, C4, and C6 positions.

In the case of nitration , the reaction would likely require harsh conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com The nitro group would be expected to add at the positions ortho and para to the bromine atoms, which are the C2, C4, and C6 positions. However, the N-isopropylamido group will direct meta, to the C2 and C6 positions. Therefore, the primary products would be 2-nitro- and 4-nitro-3,5-dibromo-N-isopropylbenzamide.

Sulfonation , typically carried out with fuming sulfuric acid, would follow a similar regiochemical preference, yielding the corresponding sulfonic acid derivatives at the C2, C4, and C6 positions. The reaction of 1,3,5-trimethylbenzene with sulfonating agents to produce 1,3,5-trimethylbenzene-2-sulfonic acid is a known process. libretexts.org

The bromine atoms on this compound can be exploited to generate organometallic intermediates, such as organolithium and Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.

Lithiation can be achieved through metal-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures. This reaction would be expected to proceed selectively at one of the bromine atoms to form a monolithiated species. The N-isopropylamido group can also act as a directed metalation group (DMG), facilitating the removal of a proton from the ortho position (C2 or C6). savemyexams.comhansshodhsudha.commnstate.edu The interplay between halogen-metal exchange and directed ortho-metalation would depend on the specific reaction conditions. The resulting aryllithium intermediate can then be trapped with various electrophiles.

Grignard reactions involve the reaction of the dibrominated compound with magnesium metal in an ethereal solvent like THF to form the corresponding Grignard reagent. sigmaaldrich.comnih.govnih.gov This reaction can lead to a mixture of mono- and di-Grignard reagents. These reagents are highly reactive and can participate in a wide range of subsequent reactions, including additions to carbonyl compounds and nitriles. smolecule.com

The table below illustrates the potential products from the reaction of a generic 3,5-dibromoaryl intermediate with various electrophiles following lithiation or Grignard reagent formation.

| Organometallic Intermediate | Electrophile | Product Type |

| Aryllithium | Carbon dioxide (CO₂) | Carboxylic acid |

| Aryllithium | Aldehyde/Ketone | Secondary/Tertiary alcohol |

| Aryllithium | Alkyl halide | Alkylated arene |

| Grignard Reagent | Ester | Tertiary alcohol (double addition) |

| Grignard Reagent | Nitrile | Ketone (after hydrolysis) |

This table represents generalized reactivity and not specific experimental results for this compound.

Reactions at the Amide Nitrogen

The amide nitrogen in this compound, while part of a relatively stable amide bond, can still undergo reactions under appropriate conditions.

The hydrogen atom on the amide nitrogen can be substituted through N-alkylation reactions. This typically requires a strong base to deprotonate the amide, followed by reaction with an alkylating agent such as an alkyl halide. organic-chemistry.orgnih.gov Alternatively, transition metal-catalyzed methods, such as those employing palladium or cobalt catalysts, can facilitate the N-alkylation of amides with alcohols. nih.gov

N-acylation , the introduction of an acyl group onto the amide nitrogen, is also a feasible transformation. This can be achieved by reacting the amide with an acyl chloride or anhydride (B1165640) in the presence of a base. wikipedia.orghansshodhsudha.com Iodine has been reported as a catalyst for the N-acylation of amines under mild conditions. hansshodhsudha.com

Ullmann-type coupling reactions, which involve the copper-catalyzed formation of carbon-heteroatom bonds, represent a significant synthetic application for this compound. nih.govnih.govresearchgate.net In these reactions, the compound can act as the aryl halide component, coupling with various nucleophiles such as alcohols, amines, and thiols. researchgate.net

The classic Ullmann condensation typically requires high temperatures and stoichiometric copper, but modern modifications have introduced the use of ligands and catalytic amounts of copper, allowing for milder reaction conditions. nih.govresearchgate.net The electron-withdrawing nature of the substituents on the aromatic ring of this compound can activate the aryl halide towards nucleophilic attack, facilitating the coupling process. researchgate.net

The table below summarizes some examples of Ullmann-type couplings with aryl halides.

| Aryl Halide | Coupling Partner | Ligand/Catalyst System | Product Type | Reference |

| Aryl Iodide | Phenol | CuI/Ligand | Diaryl ether | nih.gov |

| Aryl Bromide | Amine | CuO/Ligand | N-Arylamine | researchgate.net |

| Aryl Iodide | Thiol | CuI/Ligand | Diaryl sulfide |

This table represents generalized reactivity and not specific experimental results for this compound.

Reactivity of the Bromo Substituents in Cross-Coupling Reactions

The two bromine atoms are the most versatile handles for synthetic transformations on the this compound scaffold. They readily participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki-Miyaura coupling , which pairs the aryl bromide with an organoboron reagent; the Heck reaction , which involves coupling with an alkene; and the Sonogashira coupling , which introduces an alkyne moiety. nih.govnih.govgoogle.com These reactions are fundamental in modern synthetic chemistry due to their broad substrate scope, functional group tolerance, and predictable stereochemistry. nih.govnih.govgoogle.com

The presence of two bromine atoms allows for sequential or double cross-coupling reactions, leading to the synthesis of highly functionalized and complex molecules. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve selective mono- or di-substitution.

Below is a table summarizing key features of these important cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Key Bond Formed | Reference |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²) - C(sp²), C(sp²) - C(sp³) | nih.govgoogle.comwikipedia.org |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C(sp²) - C(sp²) | nih.gov |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²) - C(sp) | google.comgoogle.com |

This table represents generalized reactivity and not specific experimental results for this compound.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures through the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org this compound, possessing two reactive C(sp²)–Br bonds, is an ideal candidate for such transformations.

The reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org By carefully controlling the stoichiometry of the organoboron reagent and the reaction conditions, chemists can potentially achieve either monosubstitution, replacing one bromine atom with a new aryl group, or disubstitution to form a 3,5-diaryl-N-isopropylbenzamide derivative. The development of specialized ligands has enabled these couplings to proceed under mild conditions and with low catalyst loadings, even for challenging substrates. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Expected Product(s) |

|---|

This table represents a generalized reaction scheme. Specific conditions and yields depend on the nature of the arylboronic acid and the catalyst system employed.

Heck and Sonogashira Couplings for Alkene and Alkyne Introduction

Beyond aryl-aryl bonds, this compound serves as a scaffold for introducing unsaturated functionalities through Heck and Sonogashira couplings.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. organic-chemistry.org This reaction, catalyzed by palladium, allows for the introduction of vinyl groups at the 3- and/or 5-positions of the benzamide (B126) core. wikipedia.org The process is fundamental for synthesizing complex organic molecules, including those with applications in materials science and pharmaceuticals. nih.gov

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, employing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for creating arylalkynes and conjugated enynes under mild conditions. libretexts.org Applying this to this compound would produce 3-alkynyl-5-bromo or 3,5-dialkynyl derivatives, which are valuable intermediates for further synthesis. researchgate.net The use of modern N-heterocyclic carbene (NHC) ligands can enhance catalyst efficacy, allowing reactions to proceed in air with low catalyst loadings. nih.gov

Table 2: Heck and Sonogashira Coupling Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Expected Product |

|---|---|---|---|---|

| Heck | This compound | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-Bromo-5-(alken-yl)-N-isopropylbenzamide |

| Sonogashira | this compound | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine Base | 3-Bromo-5-(alkyn-yl)-N-isopropylbenzamide |

These are generalized examples of monosubstitution. Disubstitution is also possible depending on the reaction conditions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by reacting an aryl halide with an amine. wikipedia.org This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials. organic-chemistry.org The two bromine atoms of this compound provide reactive sites for introducing primary or secondary amines. organic-chemistry.org

The reaction's success often hinges on the choice of a suitable phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. wikipedia.org The development of sterically hindered and electron-rich ligands has expanded the reaction's scope to include a wide variety of amines and aryl halides, often under milder conditions than traditional methods. nih.gov This allows for the synthesis of 3-amino-5-bromo- or 3,5-diamino-N-isopropylbenzamide derivatives, significantly increasing the molecular complexity and providing access to novel chemical space.

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

A synthetic building block is a relatively simple organic molecule that can be used in the modular construction of more complex compounds. alfa-chemistry.comsigmaaldrich.com this compound fits this description perfectly due to its distinct structural features.

The compound's versatility stems from:

Two Reactive Halogen Handles: The bromine atoms at the 3- and 5-positions are prime sites for the cross-coupling reactions discussed previously (Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the sequential or simultaneous introduction of a wide array of functional groups, including aryl, vinyl, alkynyl, and amino moieties. smolecule.com

The Benzamide Core: The central N-isopropylbenzamide structure provides a rigid scaffold, influencing the spatial orientation of the substituents introduced at the 3- and 5-positions.

Potential for Derivatization: The amide N-H bond itself can participate in chemical reactions or, more commonly, direct the assembly of molecules through hydrogen bonding.

These attributes make this compound a valuable starting material in medicinal chemistry for the assembly of novel drug candidates and in materials science for creating new organic materials with tailored electronic or photophysical properties. alfa-chemistry.comsmolecule.com

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry looks beyond the individual molecule to study systems of multiple molecules held together by non-covalent intermolecular forces. The specific arrangement of functional groups in this compound makes it an interesting candidate for designing and studying self-assembled structures.

Self-Assembly Processes Driven by Specific Intermolecular Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, several key interactions can drive this process:

Hydrogen Bonding: The amide functionality contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of strong, directional chains or networks between molecules.

Halogen Bonding: The bromine atoms, being electrophilic at their tips (σ-hole), can act as halogen bond donors, interacting with Lewis bases like the oxygen of a carbonyl group or the nitrogen of another molecule. These interactions are highly directional and can be used to control the packing of molecules in the solid state.

Hydrophobic Interactions: The isopropyl group is nonpolar and can engage in hydrophobic interactions, which are particularly important in aqueous or polar environments and can influence molecular packing by minimizing contact with the solvent. nih.gov

The interplay of these forces—particularly the strong hydrogen bonds and directional halogen bonds—can guide the molecules to form well-defined, ordered supramolecular nanostructures. rsc.org The steric bulk of the isopropyl group likely plays a significant role, potentially influencing the geometry of the hydrogen-bonded networks and enhancing solubility in nonpolar solvents. smolecule.com

Formation of Cocrystals and Other Solid-State Assemblies

A cocrystal is a crystalline solid that contains two or more different molecular components in a stoichiometric ratio, held together by non-covalent interactions. Given its array of functional groups capable of forming strong intermolecular bonds, this compound is a promising candidate for forming cocrystals.

By selecting a suitable coformer molecule that has complementary functional groups (e.g., a hydrogen bond acceptor to pair with the amide N-H, or a halogen bond acceptor to interact with the bromine atoms), it is possible to design new solid-state assemblies. For instance, analogous compounds like 3,5-dibromobenzamide (B63241) are known to form crystalline structures stabilized by N–H···O hydrogen bonds and Br···Br contacts. smolecule.com The formation of cocrystals can be used to modify important physicochemical properties of a substance, such as solubility, stability, and melting point, without altering its covalent structure.

Table 3: Key Intermolecular Interactions in this compound Assemblies

| Interaction Type | Donor Group | Acceptor Group | Role in Assembly |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Amide C=O (on another molecule) | Formation of primary structural motifs (e.g., chains, dimers). |

| Halogen Bond | C-Br | Lewis Base (e.g., O, N, Br) | Directional control of crystal packing. |

| π-π Stacking | Benzene Ring | Benzene Ring (on another molecule) | Stabilization of layered structures. |

| Hydrophobic Interaction | Isopropyl Group | Isopropyl Group (on another molecule) | Contributes to packing efficiency and solubility. nih.gov |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes for 3,5-Dibromo-N-isopropylbenzamide

Traditional synthesis of this compound typically involves the bromination of N-isopropylbenzamide using reagents like bromine or N-bromosuccinimide in chlorinated solvents. smolecule.com Future research will likely focus on developing "green" and sustainable alternatives to mitigate the environmental impact of such processes.

Key areas of exploration will include:

Alternative Brominating Agents: Investigating less hazardous brominating agents and systems that allow for better atom economy and produce more benign byproducts.

Green Solvents: Replacing conventional solvents like chloroform (B151607) and carbon tetrachloride with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or bio-based solvents.

Catalytic Methods: Developing catalytic bromination reactions that can reduce the amount of reagents required and potentially operate under milder conditions. This could involve exploring novel metal-based or organocatalytic systems.

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic routes, particularly on an industrial scale, real-time monitoring of reaction progress is crucial. Future work will likely involve the application of Process Analytical Technology (PAT) using advanced spectroscopic probes. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) could be implemented.

These technologies would allow chemists to:

Track the consumption of reactants and the formation of this compound and any byproducts in real time.

Gain detailed kinetic and mechanistic insights into the reaction.

Ensure reaction completion and optimize reaction parameters (temperature, concentration, reaction time) for improved yield and purity.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling represent powerful tools for accelerating the discovery of new molecules with enhanced properties. By using the this compound structure as a scaffold, computational methods can be employed to design and predict the properties of novel derivatives.

This research avenue would involve:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features with specific biological activities or material properties.

Molecular Docking: If a biological target is identified, docking studies can predict the binding affinity and mode of interaction of new derivatives, guiding the synthesis of more potent compounds.

In Silico Screening: Virtually screening large libraries of potential derivatives to prioritize candidates for synthesis, saving significant time and resources. The goal would be to tailor properties by modifying the substituents on the benzene (B151609) ring or the amide group to enhance desired characteristics, whether for pharmaceutical or material science applications.

Exploration in Advanced Materials Science, including Liquid Crystals and Functional Polymers

The unique structure of this compound suggests its potential as a building block in materials science. smolecule.com The rigid, halogenated aromatic core combined with the flexible isopropyl group could be exploited in the creation of advanced functional materials.

Emerging research could focus on:

Liquid Crystals: Incorporating the dibromobenzamide moiety into larger molecular structures to investigate the formation of liquid crystalline phases. elsevierpure.com The polarity and shape of the molecule could influence the mesophase behavior, potentially leading to new materials for displays or sensors.

Functional Polymers: Using the compound as a monomer or a functional additive in polymerization reactions. The bromine atoms offer sites for further chemical modification or can impart specific properties like flame retardancy or high refractive index to the resulting polymer. Research into liquid crystal polymers and elastomers often involves synthesizing monomers with specific rigid cores, a role that derivatives of this compound could potentially fill. mdpi.comtue.nl

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the research and development process, modern chemical synthesis is increasingly turning to automation and high-throughput experimentation (HTE). bohrium.comd-nb.info These platforms enable the rapid execution and analysis of a large number of experiments in parallel, using miniaturized reaction formats. nih.govrug.nl

The integration of these technologies for this compound research would be transformative:

Reaction Optimization: HTE platforms can be used to rapidly screen a wide array of catalysts, solvents, bases, and temperature conditions to quickly identify the optimal conditions for its synthesis. bohrium.comnih.gov This multivariate approach is far more efficient than traditional one-variable-at-a-time methods. d-nb.info

Derivative Libraries: Automated synthesis platforms can be programmed to generate libraries of derivatives by systematically varying the starting materials. This would rapidly provide a diverse set of compounds for screening in pharmaceutical or materials science applications. rug.nl

Accelerated Discovery: The combination of automated synthesis for library creation and HTE for screening can dramatically shorten the timeline for discovering new molecules with desired properties, a strategy widely adopted in the pharmaceutical industry. peeriodicals.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3,5-Dibromo-N-isopropylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of a benzamide precursor using N-bromosuccinimide (NBS) in acetic acid under controlled conditions. Key parameters include stoichiometry (e.g., 2:1 molar ratio of NBS to precursor for di-substitution), temperature (room temperature to 80°C), and reaction time (3–6 hours). Post-synthesis, quenching with ice-cold water followed by recrystallization in ethanol yields pure product . Optimization involves adjusting solvent polarity (e.g., acetic acid vs. DMF) and monitoring reaction progress via TLC or HPLC to minimize side products like mono-brominated derivatives.

Q. How should researchers characterize this compound to confirm structure and purity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze / NMR spectra for diagnostic peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, isopropyl group protons at δ 1.2–1.5 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm stereochemistry and bond lengths. Ensure data collection at high resolution (<1.0 Å) to resolve bromine-heavy atom effects .

- HPLC-MS : Validate purity (>95%) via reverse-phase chromatography with UV detection at 254 nm.

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in further functionalization?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electrophilic aromatic substitution (EAS) sites. Use software like Gaussian or ORCA to calculate Fukui indices and molecular electrostatic potentials (MEPs), identifying electron-deficient regions (e.g., para to bromine substituents) prone to nucleophilic attack. Validate predictions experimentally by tracking reaction outcomes (e.g., Suzuki coupling at predicted sites) .

Q. What strategies resolve contradictions between spectroscopic data and expected structural outcomes during synthesis?

- Methodological Answer :

- Case 1 : If NMR shows unexpected splitting, re-examine coupling constants (e.g., J) to distinguish between rotational isomers (e.g., amide bond tautomerism).

- Case 2 : If X-ray data conflicts with NMR (e.g., missing proton environments), verify crystal packing effects or solvent inclusion using PLATON’s SQUEEZE algorithm .

- Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm connectivity .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives in biological assays?

- Methodological Answer :

- Derivative synthesis : Modify substituents (e.g., replace isopropyl with methoxy groups) to assess steric/electronic effects .

- Biological testing : Use standardized assays (e.g., enzyme inhibition via IC, cytotoxicity via MTT) with controls (e.g., parent compound, solvent blanks).

- Data analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, logP) with activity trends.

Data Handling and Validation

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Documentation : Record exact molar ratios, solvent batches, and equipment calibration (e.g., NMR magnet stability).

- Reference standards : Compare spectral data with NIST Chemistry WebBook entries for analogous brominated benzamides .

- Peer validation : Share crystallographic CIF files via repositories (e.g., Cambridge Structural Database) for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.